4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate
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Overview
Description
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a 2-chlorophenyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it can inhibit carbonic anhydrase, affecting pH regulation and ion transport in cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar structure but with a thiadiazole ring instead of a thiazole ring.
2-(4-(2-Chlorophenyl)thiazol-5-yl)ethanol: Another thiazole derivative with different functional groups.
Uniqueness
4-(2-Chlorophenyl)-1,3-thiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a carboxylate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5ClNO2S- |
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Molecular Weight |
238.67 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)/p-1 |
InChI Key |
MPIZWRKPEMRGSM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)[O-])Cl |
Origin of Product |
United States |
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